(3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
Overview
Description
(3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of (3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
This compound interacts with its targets by binding to GABA receptors, similar to classical benzodiazepine tranquilizers . This interaction results in the blocking of these receptors, which in turn inhibits neurotransmission .
Biochemical Pathways
The compound affects the GABAergic pathway, which is responsible for inhibitory neurotransmission in the brain . By blocking GABA receptors, it disrupts this pathway, leading to changes in neural activity .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of neurotransmission in the brain due to the blocking of GABA receptors . This results in various biological effects, including potential sedative and anxiolytic effects .
Properties
IUPAC Name |
(3-aminoazetidin-1-yl)-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8-11(12(17)15-6-9(13)7-15)16-5-3-2-4-10(16)14-8/h2-5,9H,6-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPHOTDNEBFKBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CC(C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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